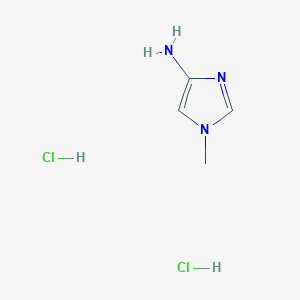

1-Methyl-1H-imidazol-4-ylamine dihydrochloride

Description

BenchChem offers high-quality 1-Methyl-1H-imidazol-4-ylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-imidazol-4-ylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-methylimidazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c1-7-2-4(5)6-3-7;;/h2-3H,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOUACRBMAUJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-63-2 | |

| Record name | 1-methyl-1H-imidazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Thermodynamic Stability & Solid-State Profiling of Aminoimidazole Dihydrochloride Salts

Executive Summary

The thermodynamic stability of aminoimidazole dihydrochloride salts represents a critical intersection between crystal lattice energy and chemical reactivity. While the aminoimidazole moiety serves as a robust guanidine bioisostere in drug design—offering enhanced metabolic stability and hydrogen-bonding capability—its salt forms present unique solid-state challenges.

This guide moves beyond standard stability protocols to address the specific physicochemical behavior of the dihydrochloride stoichiometry. Unlike the monohydrochloride, the dihydrochloride form often occupies a metastable thermodynamic valley, characterized by high hygroscopicity and a propensity for disproportionation (loss of HCl) or polymorphic transitions. This document details the mechanistic underpinnings of these instabilities and provides a self-validating analytical framework for their characterization.

Molecular Architecture & Thermodynamic Landscape

To understand the stability profile, we must first analyze the protonation dynamics. 2-aminoimidazole exists in a resonance-stabilized equilibrium. The exocyclic amine donates electron density into the ring, creating a guanidinium-like system with a pKₐ of approximately 8.5.

The "Protonation Penalty"

The formation of a monohydrochloride is thermodynamically favorable due to the formation of the symmetrical, resonance-stabilized guanidinium cation. However, forming the dihydrochloride forces a second proton onto a system that is already cationic or requires protonation of a significantly less basic site (depending on substituents).

From a lattice energy perspective:

-

Enthalpic Gain: Strong ionic interactions between the dication and two chloride anions.

-

Entropic/Enthalpic Cost: The second proton is often loosely bound. In the solid state, this manifests as a lower decomposition temperature (

) compared to the mono-salt. The lattice attempts to eject HCl to return to the lower-energy mono-cationic state.

Visualization: Resonance & Protonation Dynamics

The following diagram illustrates the resonance stabilization and the thermodynamic stress introduced by the second protonation event.

Caption: Thermodynamic trajectory of salt formation. The dihydrochloride state is often metastable, prone to reverting to the monohydrochloride via HCl loss.

Solid-State Characterization Protocols

The characterization of aminoimidazole dihydrochloride requires distinguishing between solvation water , adsorbed moisture , and stoichiometric HCl . Standard TGA often misinterprets HCl loss as desolvation.

Differential Scanning Calorimetry (DSC) & Thermogravimetry (TGA)

Protocol:

-

Instrument: Heat Flux DSC & TGA with Evolved Gas Analysis (EGA/MS).

-

Pan Configuration: Hermetically sealed aluminum pans with a laser-drilled pinhole (allows gas escape but maintains local vapor pressure).

-

Ramp Rate: 10°C/min. Note: Slower rates (2°C/min) may be required to separate desolvation from melting events.

Critical Interpretation:

-

Event A (

C): Weight loss in TGA. If broad, it is likely surface moisture (hygroscopicity). If sharp and stoichiometric, it is a hydrate. -

Event B (

C): Melting endotherm in DSC. -

Event C (Post-Melting): If TGA shows weight loss immediately following or overlapping with melting, this is decomposition via HCl ejection .

-

Validation: Couple TGA with Mass Spectrometry (TGA-MS).[1] Look for

36/38 (HCl) vs.

-

Hygroscopicity Profiling (DVS)

Aminoimidazole dihydrochlorides are notoriously hygroscopic due to the high charge density of the chloride counter-ions.

Methodology:

-

Technique: Dynamic Vapor Sorption (DVS).

-

Cycle: 0% RH

90% RH -

Critical Threshold: Identify the Deliquescence Relative Humidity (DRH) . If the salt absorbs

w/w water, it may dissolve in its own sorbed water, leading to hydrolysis or pseudopolymorph transitions.

Stability Profiling & Degradation Pathways[2][3][4]

The stability of the dihydrochloride salt is not just about the lattice; it is about chemical susceptibility of the imidazole core under stress.

A. Oxidative Instability

The amino group activates the imidazole ring, making it electron-rich and susceptible to oxidation.

-

Mechanism: Autoxidation or peroxide-mediated attack leads to ring opening or formation of nitro-derivatives.

-

Indicator: Yellowing/browning of the white salt powder (formation of azo-dimers or extended conjugation).

B. Hydrolytic Pathways

While the imidazole ring is generally stable to hydrolysis, the salt is acidic.

-

pH Effect: Dissolving the dihydrochloride in water creates a highly acidic solution (pH < 2). This can catalyze the hydrolysis of other functional groups on the molecule (e.g., esters, amides) or excipients.[2]

C. Photolytic Degradation

Aminoimidazoles absorb in the UV region.

-

Risk: Photo-induced deamination or ring fragmentation.

-

Mitigation: Light-resistant packaging is mandatory during stability studies.

Data Summary: Typical Stress Test Results

| Stress Condition | Duration | Typical Observation for Aminoimidazole 2HCl | Mechanistic Insight |

| Acid (0.1N HCl) | 24 hrs | Stable | Protonation protects the ring from electrophilic attack. |

| Base (0.1N NaOH) | 24 hrs | Degradation | Free base formation; oxidative dimerization risk increases. |

| Oxidation (3% H₂O₂) | 4 hrs | High Degradation | Ring opening; N-oxide formation. |

| Thermal (Solid, 60°C) | 2 weeks | Minor HCl loss | Surface acidity may increase; potential container corrosion. |

| Photolysis (UV) | 1.2M Lux | Moderate Degradation | Radical-mediated ring cleavage. |

Experimental Workflow: Forced Degradation

This workflow ensures compliance with ICH Q1A(R2) while addressing the specific nuances of the aminoimidazole class.

Caption: Integrated workflow for stability profiling. Solid-state characterization (Phase 1) must precede solution stress testing to establish a baseline.

Implications for Drug Development & Formulation[2][3][4][5]

When incorporating aminoimidazole dihydrochloride salts into a drug product, the following "Self-Validating" rules apply:

-

Excipient Compatibility (The Maillard Risk):

-

Risk: The primary amine on the imidazole is a potent nucleophile.

-

Rule: NEVER formulate with reducing sugars (Lactose, Fructose). The Maillard reaction will occur rapidly, leading to browning and loss of potency. Use Mannitol or Microcrystalline Cellulose instead.

-

-

Acidity Management:

-

Risk: The dihydrochloride is a "proton reservoir." In a tablet matrix, moisture can mobilize these protons, creating an acidic microenvironment.

-

Mitigation: Include a buffering agent (e.g., Sodium Citrate) in the granulation to scavenge free protons, or use a moisture-barrier film coating (e.g., PVA-PEG).

-

-

Salt Selection Re-evaluation:

-

If the dihydrochloride proves too hygroscopic (deliquescent < 40% RH), consider screening for the Mesylate or Tosylate salts. These often provide better lattice energy and lower hygroscopicity for aminoimidazole derivatives.

-

References

-

Storey, B. T., et al. (1964). The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118-3120. [Link]

-

Huang, Y., et al. (2019).[3] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2998-3008. [Link]

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.[4][5][6] [Link]

-

Maciąg, D., et al. (2025). Thermal Decomposition Course of Dihydroimidazotriazinones Studied by Coupled Thermal Analysis. Molecules, 27(3). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

Solubility Profile & Physicochemical Analysis: 1-Methyl-1H-imidazol-4-ylamine Dihydrochloride

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1-Methyl-1H-imidazol-4-ylamine dihydrochloride (also known as 4-amino-1-methylimidazole dihydrochloride). As a critical intermediate in the synthesis of purine analogs and dacarbazine-related compounds, understanding its solvation thermodynamics is essential for process optimization.

Core Insight: The compound exhibits a high solubility disparity between aqueous and organic phases. It is highly soluble in water (>100 mg/mL estimated) due to favorable ion-dipole interactions and high hydration enthalpy of the dicationic species. Conversely, it displays limited to moderate solubility in ethanol , a property that can be exploited for purification via recrystallization.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]

To predict and manipulate solubility, one must first understand the structural determinants of the solute.

| Property | Specification |

| IUPAC Name | 1-Methyl-1H-imidazol-4-amine dihydrochloride |

| CAS Number | 1373223-63-2 |

| Molecular Formula | C₄H₇N₃[1][2] · 2HCl |

| Molecular Weight | ~170.04 g/mol (Salt) / 97.12 g/mol (Base) |

| Physical State | White to off-white crystalline solid |

| Hygroscopicity | High (Deliquescent tendencies) |

Structural Analysis

The molecule consists of a 1-methylimidazole core with an amino group at the C4 position.[1] The dihydrochloride salt form implies protonation at two distinct sites:

-

N3 of the Imidazole Ring: The primary basic site (pKa ≈ 7.0 for the parent heterocycle).

-

Exocyclic Amino Group: While typically less basic due to resonance delocalization, the excess HCl forces protonation here, stabilizing the molecule against oxidation.

This dicationic character (

Comparative Solubility Profile

The solubility differential between water and ethanol is governed by the dielectric constant (

Solubility Data & Mechanism

| Solvent | Solubility Rating | Estimated Range | Thermodynamic Driver |

| Water ( | High | > 100 mg/mL | Entropically Favorable: The high dielectric constant shields the electrostatic attraction between the dication and |

| Ethanol ( | Low to Moderate | 10 - 30 mg/mL | Enthalpically Penalized: The lower dielectric constant results in stronger ion-pairing (incomplete dissociation).[1] Solubility is temperature-dependent (significantly higher at boiling point, |

| Diethyl Ether | Insoluble | < 0.1 mg/mL | Non-polar: Lack of H-bond donors/acceptors prevents disruption of the crystal lattice.[1] |

Visualizing the Dissolution Mechanism[1]

The following diagram illustrates the thermodynamic cycle of dissolving the dihydrochloride salt.

Figure 1: Thermodynamic cycle showing the competition between lattice energy and solvation enthalpy.[1] The high hydration energy in water drives solubility, whereas ethanol provides insufficient stabilization for the dication.

Experimental Protocols

For researchers needing to verify solubility or purify the compound, the following protocols are recommended. These are designed to be self-validating.

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration (

-

Preparation: Weigh excess solid (~200 mg) into a scintillation vial.

-

Solvent Addition: Add 1.0 mL of solvent (Water or Ethanol).

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

-

HPLC (Preferred): Dilute filtrate and analyze vs. a standard curve (C18 column, Phosphate buffer/MeCN mobile phase).

-

Protocol B: Purification via Recrystallization

Objective: Exploit the solubility differential to purify the salt.

-

Dissolution: Dissolve crude 1-Methyl-1H-imidazol-4-ylamine dihydrochloride in the minimum volume of boiling ethanol .

-

Hot Filtration: If insoluble particulates remain, filter while hot.

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

Optional: Add an antisolvent (e.g., Diethyl Ether or Acetone) dropwise until turbidity persists.

-

-

Harvest: Cool to 4°C, filter the crystals, and wash with cold ether.

-

Drying: Dry under vacuum over

(crucial due to hygroscopicity).

Purification Workflow Diagram

Figure 2: Step-by-step purification workflow leveraging the differential solubility in hot vs. cold ethanol and antisolvent effects.[1]

Implications for Drug Development

-

Formulation: The high water solubility makes this compound suitable for aqueous parenteral formulations. However, the pH of the solution will be acidic; buffering may be required.

-

Stability: As a dihydrochloride, the amine is protected. In solution, ensure pH is maintained < 5 to prevent oxidation of the free base.

-

Process Chemistry: Avoid water during initial synthesis steps if product isolation is difficult. Use ethanol/antisolvent precipitation to isolate the salt directly from the reaction mixture.

References

-

BenchChem. (n.d.). 1-methyl-1H-imidazol-4-amine hydrochloride Structure and Properties. Retrieved from

-

PubChem. (2023). 1-Methyl-1H-imidazol-4-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

-

ChemicalBook. (2023). 1-Methyl-1H-imidazol-4-ylamine dihydrochloride Product Description. Retrieved from

-

Wikipedia. (2023). Imidazole - Solubility and Physical Properties. Retrieved from

Technical Guide: Ionization and pKa Profile of 1-Methyl-1H-imidazol-4-ylamine

This technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 1-Methyl-1H-imidazol-4-ylamine (also known as 1-methyl-4-aminoimidazole).

Executive Summary

1-Methyl-1H-imidazol-4-ylamine is a polar, heterocyclic building block used in the synthesis of purine analogues and ionic liquids. Unlike its parent compound imidazole, the methylation at N1 fixes the tautomeric state, rendering positions 4 and 5 chemically distinct.

-

Primary Ionization (pKa ≈ 7.63): Occurs at the N3 ring nitrogen. The molecule acts as a Brønsted base.

-

Structural Insight: The exocyclic amino group (C4-NH₂) functions as a π-donor (+R effect), increasing the electron density at N3 and elevating the pKa relative to 1-methylimidazole (pKa 7.0).

-

Stability Warning: The free base is prone to oxidative degradation and polymerization. It is standard practice to isolate and store this compound as a hydrochloride salt (e.g., 1-Methyl-1H-imidazol-4-ylamine HCl).

Structural Analysis & Ionization Mechanism

Chemical Identity[1][2][3]

-

CAS Number: 79578-98-6 (Free base) / 89088-69-7 (HCl salt)

-

Molecular Formula: C₄H₇N₃

The Protonation Site Paradox

In heterocyclic amines, a common misconception is that the exocyclic amine (–NH₂) is the most basic site. However, in 1-methyl-1H-imidazol-4-ylamine, the ring nitrogen (N3) is the preferred protonation site.

-

Resonance Stabilization: The lone pair on the exocyclic nitrogen is delocalized into the aromatic imidazole ring. This delocalization renders the exocyclic nitrogen

-like and non-basic. -

Inductive/Mesomeric Push: This electron density is pushed toward the N3 atom, making it more basic than in unsubstituted imidazole.

-

Cation Stability: Protonation at N3 results in a resonance-stabilized amidine-like cation, distributing the positive charge across N3, C2, and N1.

Visualization of Ionization Equilibria

The following diagram illustrates the resonance contribution and the protonation pathway.

Figure 1: Ionization pathway showing resonance stabilization of the free base and protonation at the N3 position.

pKa Data Analysis

The pKa of 1-Methyl-1H-imidazol-4-ylamine is modulated by the interplay between the electron-donating amino group and the aromatic ring.

Comparative pKa Table

| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect |

| 1-Methyl-1H-imidazol-4-amine | Target | 7.63 ± 0.6 (Pred) | +R effect of 4-NH₂ increases basicity |

| 1-Methylimidazole | Analogue | 7.0 - 7.2 | Reference standard |

| Imidazole | Parent | 6.95 | Amphoteric (NH acidic pKa ~14) |

| 4-Aminopyridine | Analogue | 9.17 | Strong +R effect on ring N |

| Histamine | Analogue | 6.0 (Ring), 9.8 (Amine) | Alkyl spacer breaks resonance |

Interpretation: The shift from pKa 7.0 (1-Methylimidazole) to ~7.6 (Target) confirms the electron-donating nature of the 4-amino group. It is less dramatic than the shift seen in pyridine (5.2 → 9.17) due to the inherent electron-rich nature of the 5-membered imidazole ring, which is already closer to saturation in electron density.

Experimental Determination Protocols

For researchers needing precise experimental verification, the following protocols are recommended. Note that oxidative instability requires these experiments to be performed under inert atmosphere (Ar/N₂).

Potentiometric Titration (The Gold Standard)

This method determines the macroscopic pKa by monitoring pH changes against titrant volume.

Workflow:

-

Preparation: Dissolve 0.05 mmol of the HCl salt in 20 mL degassed water (CO₂-free).

-

Ionic Strength: Adjust to

M using KCl to mimic physiological conditions. -

Titrant: Use carbonate-free 0.1 M NaOH standardized against KHP.

-

Execution: Titrate from pH 2.0 to pH 11.0 under nitrogen blanket at 25°C.

-

Analysis: Use the Bjerrum plot or Gran plot method to identify the inflection point (pKa).

NMR-pH Titration (Site Assignment)

To definitively prove protonation occurs at N3 and not the exocyclic amine, follow this chemical shift tracking protocol.

Rationale: Protonation at N3 causes a significant downfield shift of the C2-H and C4-H protons, while the exocyclic N-H protons (if visible) would shift differently if they were the primary site.

Figure 2: NMR Titration workflow for site-specific pKa determination.

Implications for Drug Design[6][7]

Solubility & Permeability

-

Physiological pH (7.4): The compound exists as a mixture of cationic (~60%) and neutral (~40%) species (assuming pKa ~7.6).

-

Solubility: High aqueous solubility in both states.

-

Membrane Permeability: The significant fraction of neutral species at pH 7.4 suggests reasonable passive permeability, unlike permanently charged quaternary ammoniums.

Hydrogen Bonding

-

Donor: The exocyclic -NH₂ remains a potent hydrogen bond donor.

-

Acceptor: The N3 atom is a strong acceptor only in the neutral state. In the cationic state, it becomes a donor (N-H+).

Synthesis & Handling

-

Precursor: Typically synthesized by reduction of 1-methyl-4-nitroimidazole .

-

Storage: Store as the hydrochloride salt at -20°C. The free base turns brown/black upon air exposure due to oxidation of the electron-rich amino-imidazole system.

References

-

ChemicalBook. (2025). 1-Methyl-1H-imidazol-4-amine Physicochemical Properties. Retrieved from

- Storey, B. T., et al. (1964). "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry, 29(10), 3118–3120.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

-

PubChem. (2025).[3][4] Compound Summary: 1-Methyl-4-nitroimidazole (Precursor Data). Retrieved from

-

GuideChem. (2025). pKa prediction and structural analysis of imidazole derivatives. Retrieved from

Sources

Procedure for converting 1-methyl-4-nitroimidazole to 1-Methyl-1H-imidazol-4-ylamine

Executive Summary

The conversion of 1-methyl-4-nitroimidazole to 1-methyl-1H-imidazol-4-ylamine (also known as 1-methyl-4-aminoimidazole) presents a specific challenge in heterocyclic chemistry: the extreme oxidative instability of the electron-rich aminoimidazole free base. Upon exposure to atmospheric oxygen, the free amine rapidly undergoes oxidative polymerization, resulting in intractable black tars.

This Application Note details a robust, scalable protocol for the catalytic hydrogenation of 1-methyl-4-nitroimidazole. The core innovation in this workflow is the "Trap-and-Stabilize" methodology, where the amine is sequestered as the hydrochloride salt immediately upon formation or isolation. This ensures high purity (>98%) and long-term stability, suitable for downstream applications such as purine synthesis or dacarbazine analog development.

Mechanistic Insight & Reaction Strategy

The reduction of the nitro group (

Key Mechanistic Stages:

-

Adsorption: The nitroimidazole adsorbs onto the Pd surface.

-

Sequential Reduction:

(Nitroso) -

Desorption: The amine releases from the catalyst.

The Instability Factor:

The resulting 4-aminoimidazole is highly electron-rich. The amino group donates electron density into the imidazole ring, raising the HOMO energy and making the C5 and C2 positions susceptible to oxidative coupling. By converting the amine to its ammonium salt (

Figure 1: Reaction pathway highlighting the critical stabilization step required to prevent oxidative degradation.

Experimental Protocols

Two methods are provided. Method A is the industry gold standard for purity. Method B is a chemical reduction alternative for labs lacking hydrogenation infrastructure.

Method A: Catalytic Hydrogenation (Gold Standard)

Recommended for highest purity and yield.

Reagents:

-

Substrate: 1-Methyl-4-nitroimidazole (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)

-

Solvent: Methanol (HPLC Grade)

-

Stabilizer: 4M HCl in Dioxane or concentrated aqueous HCl.

-

Gas: Hydrogen (

) - Balloon or Parr Shaker (30 psi).

Protocol:

-

Safety Setup: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry. Always handle the "wet" catalyst or wet it with solvent under an inert blanket (Argon/Nitrogen) before exposing to air.

-

Dissolution: In a round-bottom flask or hydrogenation vessel, dissolve 1-methyl-4-nitroimidazole (e.g., 1.27 g, 10 mmol) in Methanol (30 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (130 mg, wet basis). Note: Add the catalyst to the solvent, not the other way around, to minimize sparking risks.

-

Hydrogenation:

-

Balloon Method: Purge the flask with Nitrogen (3x), then Hydrogen (3x). Attach a double-balloon of

. Stir vigorously at Room Temperature (RT) for 4–6 hours. -

Pressure Vessel: Pressurize to 30 psi

. Shake/Stir for 2 hours.

-

-

Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the UV-active nitro spot and the appearance of a polar, iodine-active amine streak.

-

Filtration (Critical Step):

-

Prepare a Celite pad.

-

Filter the reaction mixture through Celite to remove Pd/C.

-

Crucial: Do not let the filtrate sit exposed to air. Proceed immediately to Step 7.

-

-

Stabilization: Immediately add 4M HCl in Dioxane (3.0 mL, 12 mmol) or conc. HCl (1.0 mL) to the filtrate. The solution may warm slightly.

-

Isolation: Concentrate the acidified solution under reduced pressure (Rotovap) at 40°C.

-

Result: An off-white to pale yellow solid will form.

-

Purification: Triturate the solid with cold diethyl ether or acetone to remove non-polar impurities. Filter and dry under vacuum.

-

Method B: Iron/Acetic Acid Reduction (Alternative)

Recommended only if H2 gas is unavailable.

-

Suspend 1-methyl-4-nitroimidazole (10 mmol) in Glacial Acetic Acid (20 mL) and Ethanol (10 mL).

-

Add Iron powder (325 mesh, 5.0 eq) in portions.

-

Heat to 70°C for 2 hours. The reaction will turn dark brown/rust colored.

-

Filter hot through Celite to remove iron residues. Wash with Ethanol.

-

Add conc. HCl (1.5 eq) to the filtrate.

-

Concentrate to dryness. Note: This method often yields a product contaminated with iron salts. Recrystallization from EtOH/Et2O is mandatory.

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical timing of the acidification step.

Analytical Data & Quality Control

The product should be stored at -20°C under desiccant.

Table 1: Expected Analytical Specifications (HCl Salt)

| Test | Specification | Notes |

| Appearance | Off-white to pale yellow hygroscopic solid | Darkening indicates oxidation (free base formation). |

| Amine protons ( | ||

| LC-MS (ESI+) | Mass of free base + proton. | |

| Melting Point | >200°C (Decomposes) | Typical for imidazole HCl salts. |

Troubleshooting Guide:

-

Problem: Product is black/tarry.

-

Cause: Incomplete acidification or exposure of the filtrate to air before HCl addition.

-

Solution: Increase HCl equivalents to 1.5x and minimize time between filtration and acidification.

-

-

Problem: Incomplete conversion (Nitro peak remains).

-

Cause: Catalyst poisoning (sulfur/halides in starting material) or insufficient

mass transfer. -

Solution: Use a Parr shaker (pressure) instead of a balloon; ensure starting material is recrystallized.

-

References

-

Niu, C., et al. (2011). "Synthesis and antitumor activity of novel dacarbazine analogues." Journal of Medicinal Chemistry. (General context on aminoimidazole precursors).

- US Patent 3959310. "Process for preparing 5-amino-4-imidazolecarboxamide." (Demonstrates the stability of aminoimidazoles as acid salts).

-

ChemicalBook. "1-Methyl-1H-imidazol-4-amine hydrochloride Product Page." (Confirmation of commercial salt form stability).

-

PubChem. "1-methyl-1H-imidazol-4-amine hydrochloride (Compound)."[1] National Library of Medicine.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on Pd/C nitro reduction mechanisms).

Sources

Application Note: Handling and Storage Protocols for Hygroscopic Dihydrochloride Salts

Abstract & Scope

Dihydrochloride (2HCl) salts are frequently utilized in drug development to enhance the aqueous solubility of basic small molecules. However, the addition of two equivalents of hydrochloric acid renders these compounds thermodynamically unstable in humid environments. They exhibit low Critical Relative Humidity (CRH) , leading to rapid deliquescence, hydrolysis, and pH shifts that can compromise biological assays.

This guide provides a rigorous, field-validated framework for the storage, handling, and solubilization of these sensitive reagents. It moves beyond standard "store cool and dry" advice to provide a mechanistic understanding of failure modes and self-validating protocols.

Scientific Foundation: The Thermodynamics of Failure

To handle 2HCl salts effectively, one must understand why they fail. It is not simply a matter of the powder getting "wet."[1][2]

The Dihydrochloride Vulnerability

Unlike monohydrochlorides or neutral compounds, dihydrochloride salts possess high lattice energy and a strong propensity for hydrogen bonding with atmospheric water.

-

Acidity: Upon contact with moisture, the salt dissociates locally, creating a microscopic film of highly acidic solution (pH < 1.0) on the crystal surface.

-

Autocatalysis: This acidic film can catalyze the hydrolysis of sensitive functional groups (e.g., esters, amides) within the API (Active Pharmaceutical Ingredient).

-

Stoichiometric Drift: Even if chemical degradation does not occur, the absorption of water changes the molecular weight. Weighing a "wet" 10 mg sample results in delivering significantly less molar equivalent of the drug, introducing silent errors in IC50/EC50 determinations.

Critical Relative Humidity (CRH)

Every salt has a specific CRH.[3] Below this threshold, the salt remains solid. Above it, the salt strips water from the air until it dissolves in its own sorbed moisture (deliquescence).[4]

-

Rule of Thumb: Many 2HCl salts have a CRH < 30%. Standard lab humidity is often 40–60%. Exposure leads to immediate degradation.

Visualization: The Cycle of Hygroscopic Failure

Figure 1: The thermodynamic cascade from exposure to degradation. Note that the formation of the acidic film accelerates chemical hydrolysis.

Core Protocol A: The "Matryoshka" Storage System

Standard freezer storage is insufficient because freezers have high relative humidity. Furthermore, the temperature differential upon removal creates immediate condensation.

The Protocol

Objective: Maintain the salt below its CRH during long-term storage and transition to ambient conditions.

-

Primary Containment: The salt must be in a glass vial with a Teflon-lined screw cap. Never use snap-cap tubes (Eppendorf), as they are permeable to water vapor over time.

-

Secondary Containment (The Desiccant Chamber): Place the primary vial inside a larger jar containing active desiccant (e.g., Indicating Silica Gel or Molecular Sieves 4Å).

-

Sealing: Parafilm is permeable to moisture over months. Use electrical tape or shrink-wrap for long-term sealing of the secondary container.

-

The "Thaw Rule" (CRITICAL):

Desiccant Selection Guide

| Desiccant Material | Efficiency (Residual H2O) | Capacity | Recommended Use |

| Phosphorus Pentoxide (P2O5) | Very High (< 0.02 mg/L) | Low | Rescue only. Use in vacuum desiccators to dry already-damp solids. Corrosive. |

| Molecular Sieves (4Å) | High (0.002 mg/L) | Moderate | Best for Solvents. Can be used for solids but dust is an issue. |

| Silica Gel (Indicating) | Moderate (0.03 mg/L) | High | Standard Storage. Use in the secondary containment jar. |

| Calcium Chloride | Low (0.14 mg/L) | High | General Lab. Not sufficient for sensitive 2HCl salts. |

Core Protocol B: Precision Weighing (Weighing by Difference)

The Problem: Weighing a hygroscopic salt on an open balance pan is a race against time. The reading will drift upwards as water is absorbed. The Solution: Do not weigh the solid directly. Weigh the loss of the container.

Step-by-Step Methodology

-

Preparation: Ensure the source vial has equilibrated to room temperature (see Protocol A).

-

Tare Source: Place the entire capped source vial on the analytical balance. Tare (Zero) the balance.

-

Transfer: Remove the vial from the balance. Open it, and quickly transfer an estimated amount of powder to your receiving vessel (tube/flask) using a clean spatula. Close the source vial immediately.

-

Weigh Difference: Place the source vial back on the balance. The reading will be negative (e.g., -5.24 mg).

-

Record: The absolute value of this negative number is the exact mass transferred.

Workflow Visualization

Figure 2: "Weighing by Difference" workflow to eliminate moisture-induced weighing errors.

Core Protocol C: Solubilization & Usage

Dihydrochloride salts are acidic. Dissolving them in unbuffered water can drop the pH to ~2.0, which may kill cells or precipitate the compound if the free base is insoluble.

Solvent Strategy

-

Primary Solvent: DMSO (Dimethyl Sulfoxide) is preferred over water for stock solutions. It is hygroscopic but does not promote hydrolysis as aggressively as water.

-

Grade: Use Anhydrous DMSO (packed under Argon/Septum).

-

-

Aqueous Dissolution: If water is required, use a buffered solution (PBS, HEPES) immediately. Do not dissolve in pure water and store.

Neutralization (The "Crash Out" Risk)

When adding a 2HCl stock (in DMSO) to a cell culture media (pH 7.4):

-

The HCl is neutralized by the media's buffer.

-

The compound converts to its "Free Base" form.[7]

-

Risk: If the Free Base is insoluble, it will precipitate (crash out).

-

Mitigation: Perform a serial dilution test in media without cells first to check for turbidity (cloudiness) using a microscope or plate reader.

Troubleshooting & Quality Control

Self-Validating Check: How do you know if your salt is compromised?

| Observation | Diagnosis | Remediation |

| Clumping / Caking | Moisture absorption (Deliquescence started).[10] | Discard. The stoichiometry is now unknown. Drying attempts usually fail to restore crystal lattice. |

| Yellowing (if originally white) | Chemical degradation (Hydrolysis/Oxidation). | Discard. Verify purity via LC-MS. |

| Balance Drift | High humidity in weigh room. | Use Weighing by Difference (Protocol B). Use an anti-static gun. |

| Insoluble Particles | Formation of insoluble free base or degradation product. | Check pH of solution.[13] If pH is neutral, the free base may be precipitating. Acidify slightly or increase DMSO %. |

References

-

United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards: Storage and Handling.[14] USP-NF.[14] Link

-

Hiami, A. et al. (2011). Relationship between critical relative humidity and solubility of drugs.[15] Drug Development and Industrial Pharmacy, 37(5), 547-551.[15] Link

-

Chromatography Forum. Handling Hygroscopic Reference Standards. (Discussion on best practices for weighing and storage). Link

-

Safe Work Procedure. Weighing by Difference Technique. LibreTexts Chemistry. Link

-

PubChem. Compound Summary: Dihydrochloride Salts and Acidity. National Library of Medicine. Link

Sources

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. drugfuture.com [drugfuture.com]

- 3. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 4. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 12. pages.mtu.edu [pages.mtu.edu]

- 13. The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. physiomckina.co.jp [physiomckina.co.jp]

- 15. Relationship between critical relative humidity and solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 1-Methyl-1H-imidazol-4-ylamine as a Versatile Intermediate in Pharmaceutical Chemistry

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in drug design. This guide focuses on a key derivative, 1-Methyl-1H-imidazol-4-ylamine , a versatile intermediate for constructing complex bioactive molecules. We will explore its synthesis, physicochemical properties, and, most critically, its application in the synthesis of kinase inhibitors, a pivotal class of therapeutics in oncology and immunology. This document provides researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind its strategic implementation in modern drug discovery programs.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, is amphoteric, acting as both a hydrogen bond donor and acceptor. This duality is crucial for its ability to bind effectively to a wide array of biological targets, including enzymes and receptors.[1][2] The imidazole nucleus is a key structural component in essential biomolecules like the amino acid histidine and in blockbuster drugs such as the anti-cancer agent Nilotinib and the antifungal Ketoconazole.[2][4]

Modifications to the imidazole core, such as N-methylation, provide a powerful tool for medicinal chemists. The methyl group on the N1 position of 1-Methyl-1H-imidazol-4-ylamine serves several critical functions:

-

Blocks Tautomerization: It locks the imidazole into a single tautomeric form, providing a defined and stable regioisomer for subsequent reactions.

-

Modulates Lipophilicity: The methyl group slightly increases lipophilicity, which can influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile.[5]

-

Provides a Defined Vector: It directs synthetic transformations, ensuring that reactions with the exocyclic amine at the C4 position occur without interference from the ring nitrogens.

This application note will demonstrate how these features make 1-Methyl-1H-imidazol-4-ylamine a particularly valuable building block for creating targeted therapeutics.

Physicochemical Properties & Data

A thorough understanding of the intermediate's properties is essential for reaction setup, monitoring, and purification.

| Property | Value | Source / Notes |

| Molecular Formula | C₄H₇N₃ | - |

| Molecular Weight | 97.12 g/mol | - |

| Appearance | Expected to be a solid or oil | Varies with purity |

| Boiling Point | Not established | Decomposes at high temp |

| Solubility | Soluble in polar organic solvents (Methanol, DMF, DMSO) | High polarity due to amine and imidazole N-H |

| pKa (Conjugate Acid) | ~7.0 (Estimated) | Similar to other imidazoles[6] |

| CAS Number | 67122-63-0 | - |

Representative Synthesis of 1-Methyl-1H-imidazol-4-ylamine

While numerous methods exist for synthesizing substituted imidazoles, a common and reliable strategy involves the construction of the imidazole ring followed by functional group manipulations.[7][8] The following protocol is a representative, multi-step synthesis adapted from established chemical principles for preparing such intermediates.

Workflow for Synthesis

Caption: A representative two-step synthesis of the target intermediate.

Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole (Intermediate)

-

Rationale: N-methylation is a critical step to install the methyl group. Using a strong base like sodium hydride (NaH) deprotonates the imidazole ring, creating a potent nucleophile that readily reacts with an alkylating agent like methyl iodide. This method ensures selective N1-alkylation.

-

Materials:

-

4-Nitro-1H-imidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Nitro-1H-imidazole (1.0 eq).

-

Add anhydrous THF to create a suspension (approx. 0.2 M concentration).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add methyl iodide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

After addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.

-

Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Methyl-4-nitro-1H-imidazole.

-

Protocol 2: Synthesis of 1-Methyl-1H-imidazol-4-ylamine (Final Product)

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a standard, robust catalyst for this transformation. The reaction is driven by the addition of hydrogen gas.

-

Materials:

-

1-Methyl-4-nitro-1H-imidazole

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) source (balloon or Parr shaker)

-

Celite

-

-

Procedure:

-

Dissolve the 1-Methyl-4-nitro-1H-imidazole (1.0 eq) in methanol in a suitable flask.

-

Carefully add 10% Pd/C (approx. 5-10 mol % by weight).

-

Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small scale). For larger scales, a Parr hydrogenation apparatus is recommended.

-

Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the Celite pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield 1-Methyl-1H-imidazol-4-ylamine, which can be used in the next step, often without further purification.

-

Core Application: Synthesis of Kinase Inhibitors

A primary application of 1-Methyl-1H-imidazol-4-ylamine is in the synthesis of kinase inhibitors. Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[2][9] The amine group of the intermediate serves as a potent nucleophile to form key bonds, often through nucleophilic aromatic substitution (SNAr) with electron-deficient heterocyclic systems common in kinase inhibitor scaffolds.

A prominent example involves the development of dual FLT3/Aurora kinase inhibitors for treating Acute Myeloid Leukemia (AML).[10] While the cited research uses the 5-yl isomer, the chemical principle is identical. The methylated imidazole moiety acts as a crucial pharmacophore, engaging in hydrogen bonding interactions within the kinase's ATP-binding pocket.

Workflow for Kinase Inhibitor Synthesis

Caption: General workflow for synthesizing a kinase inhibitor.

Protocol 3: SNAr Coupling to a Dichloropyrimidine Scaffold

-

Rationale: This protocol describes the coupling of the intermediate with a generic 2,4-dichloropyrimidine, a common core in many kinase inhibitors like Dasatinib.[11][12] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine of the imidazole attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The reaction is typically regioselective for the more reactive C4 position of the pyrimidine. A non-nucleophilic base, like diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction.

-

Materials:

-

1-Methyl-1H-imidazol-4-ylamine (1.0 eq)

-

A substituted 2,4-dichloropyrimidine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar aprotic solvent

-

Ethyl acetate

-

Water

-

Brine

-

-

Procedure:

-

In a reaction vial, dissolve 1-Methyl-1H-imidazol-4-ylamine in NMP.

-

Add the substituted 2,4-dichloropyrimidine to the solution.

-

Add DIPEA to the reaction mixture.

-

Seal the vial and heat the reaction to 80-100 °C for 8-16 hours. Monitor the reaction progress by LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the NMP and excess base.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, the coupled intermediate, can be purified by flash column chromatography or preparative HPLC to yield the desired product.

-

| Expected Data for Coupling Reaction | |

| Reaction | SNAr Coupling |

| Yield | 60-85% (Typical, depends on substrate) |

| Purity (Post-Purification) | >98% (by HPLC) |

| Primary Analytical Techniques | LC-MS for reaction monitoring, ¹H NMR and ¹³C NMR for structural confirmation, HRMS for exact mass. |

Broader Applications and Future Directions

Beyond kinase inhibitors, derivatives of 1-methyl-imidazole have been explored for other therapeutic areas. Patents have disclosed related structures for the potential treatment of neurodegenerative disorders, demonstrating the scaffold's versatility.[13] The core structure can be further elaborated through various chemical reactions, including:

-

Amide Couplings: The amine can be acylated to form amides, introducing new pharmacophoric elements.

-

Reductive Amination: Reaction with aldehydes or ketones can generate secondary or tertiary amines, expanding the chemical space.

-

Cross-Coupling Reactions: If the imidazole ring is pre-functionalized with a halide, Suzuki or Buchwald-Hartwig couplings can be used to build more complex architectures.

The continued exploration of 1-Methyl-1H-imidazol-4-ylamine and its derivatives promises to yield novel therapeutic agents across a spectrum of diseases. Its straightforward incorporation into complex molecules ensures its place as a valuable tool in the drug discovery arsenal.

References

-

Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link]

-

Verma, A., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

- Hoffmann-La Roche Inc. (2008). Imidazole compounds for the treatment of neurodegenerative disorders. Google Patents (US7342118B2).

-

Hangzhou APIChem Technology Co., Ltd. (2017). A kind of synthetic method of dasatinib intermediate. Eureka | Patsnap. Available at: [Link]

-

Teclison, (2026). The Synthesis Journey: Dasatinib Intermediate and its Significance. Available at: [Link]

-

Jubilant Life Sciences Limited. (2025). Imidazole compounds, process for the synthesis and uses thereof. Justia Patents. Available at: [Link]

-

Organic Syntheses Procedure. 1-Methylimidazole-N-oxide (NMI-O). Available at: [Link]

-

Abdel-Gawad, N., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

-

Gupta, P., & Gupta, J.K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Available at: [Link]

-

Singh, P., et al. (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Preprints.org. Available at: [Link]

- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2013). 1-methylimidazole preparation method. Google Patents (CN103086978A).

-

Wang, Z., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available at: [Link]

-

Howard, S., et al. (2009). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. Available at: [Link]

-

Poppe, L., & Rétey, J. (2005). Methylidene-imidazolone: A novel electrophile for substrate activation. Request PDF. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][14][15] phenanthroline derivative for the treatment of colorectal cancer. PubMed. Available at: [Link]

-

Kim, S., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC. Available at: [Link]

-

Caturano, M., et al. (2017). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Available at: [Link]

-

King Faisal University. (2024). 3-(4,5-Diphenyl-2-(pyridin-3-yl)-1H-imidazol-1-yl)-N,N-dimethylpopan-1-amine as an antimicrobial compound. KFU Patents. Available at: [Link]

- Warner-Lambert Company. (1983). 2-amino-1-(5-amino-1h-imidazol-4-yl)ethanone and method of preparation. Google Patents (US4384112A).

-

Brennecke, J. F., & Earle, M. J. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. Available at: [Link]

-

Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Available at: [Link]

-

Gaba, M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. Available at: [Link]

-

Satham, V., et al. (2018). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. The Royal Society of Chemistry. Available at: [Link]

-

Rétey, J. (2003). Discovery and role of methylidene imidazolone, a highly electrophilic prosthetic group. PubMed. Available at: [Link]

-

Zhang, C., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]

-

Ghosh, R., & Nandi, S. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 5. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: further optimisation as highly potent and selective MSK-1-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 8. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. US7342118B2 - Imidazole compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 14. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

Application Note: Functionalization of the Amino Group in 1-Methyl-1H-imidazol-4-ylamine

Part 1: Strategic Analysis & Chemical Context

The Stability Paradox

1-Methyl-1H-imidazol-4-ylamine presents a unique challenge in heterocyclic chemistry: nucleophilic instability . Unlike its 2-amino counterparts (which are stabilized by guanidine-like resonance) or 5-amino isomers (often stabilized by adjacent electron-withdrawing groups like carbonyls in AICAR), the 4-aminoimidazole core is electron-rich and prone to rapid oxidative degradation and polymerization as a free base.

Critical Insight: The amino group at the C4 position exerts a strong mesomeric effect (+M), significantly increasing the electron density of the imidazole ring. While this makes the amine highly nucleophilic, it also renders the ring susceptible to electrophilic attack and oxidative decomposition in air.

Operational Rule: Never store 1-Methyl-1H-imidazol-4-ylamine as a free base. It must be maintained as a mineral acid salt (HCl or HBr) or generated in situ from a stable precursor (e.g., 1-methyl-4-nitroimidazole) immediately prior to functionalization.

Regiochemistry & Tautomerism

The N1-methyl group locks the tautomeric equilibrium, distinguishing C4 from C5.

-

N1: Methylated (Fixed).

-

C4-NH₂: Primary nucleophile (Target).

-

N3: Pyridine-like nitrogen (Secondary nucleophile/Base).

Selectivity Challenge: In functionalization reactions, the N3 ring nitrogen is basic (pKa ~ 5-6). While the exocyclic C4-amine is more nucleophilic towards "hard" electrophiles (like acyl chlorides), the N3 nitrogen can participate in competitive protonation or acylation (forming unstable N-acyl imidazoliums).

Part 2: Experimental Workflows

Visualization of Synthetic Pathways

The following decision tree outlines the optimal routes for functionalizing this scaffold based on the desired outcome.

Caption: Workflow for the generation and trapping of the transient 4-aminoimidazole species.

Protocol A: Acylation (Amide Bond Formation)

Objective: Stabilize the amine by converting it into an amide. This is the most reliable method for handling this scaffold.

Reagents:

-

Substrate: 1-Methyl-1H-imidazol-4-ylamine dihydrochloride (1.0 equiv)

-

Electrophile: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU

-

Base: Diisopropylethylamine (DIPEA) (3.5 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

-

Suspension: In a flame-dried flask under Argon, suspend the amine dihydrochloride salt in anhydrous DMF (0.2 M concentration).

-

Liberation (Cold): Cool the mixture to 0°C. Add DIPEA dropwise.

-

Note: The solution may darken slightly; this is normal but indicates the "clock is ticking" on stability.

-

-

Addition: Add the Acid Chloride dropwise over 10 minutes. Maintain temperature at 0°C to prevent N3-acylation (imidazolium formation).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Extract with EtOAc (3x). The product is likely polar; if it remains in the aqueous phase, switch to n-Butanol extraction.

Troubleshooting: If N3-acylation occurs (observed as a very downfield shift of the C2-H proton in NMR), treat the crude mixture with dilute methanolic ammonia to cleave the labile N3-acyl group while leaving the C4-amide intact.

Protocol B: Reductive Amination (Mono-Alkylation)

Objective: Synthesis of secondary amines. Critical Reagent: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better compatibility with acid-sensitive heterocycles.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1-Methyl-1H-imidazol-4-ylamine dihydrochloride (1.0 equiv) in 1,2-Dichloroethane (DCE).

-

Buffering: Add TEA (2.0 equiv) to neutralize the HCl salt, followed immediately by Acetic Acid (1.0 equiv) to buffer the pH to ~5-6.

-

Why? Imine formation requires acid catalysis, but the free base is unstable. This buffer system is the "Goldilocks" zone.

-

-

Aldehyde Addition: Add the aldehyde (1.1 equiv). Stir for 30 minutes at RT.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Duration: Stir for 12-16 hours under Nitrogen.

-

Workup: Quench with 1N NaOH (pH > 10). Extract immediately with DCM.

Part 3: Analytical Data & Quality Control

Expected Physicochemical Properties

The following table summarizes the shift in properties upon functionalization.

| Property | Parent Amine (Salt) | Acylated Product (Amide) | Alkylated Product (2° Amine) |

| Stability | High (Hygroscopic) | High | Moderate (Oxidation prone) |

| Solubility | Water/MeOH | DMSO/EtOAc | DCM/MeOH |

| ¹H NMR (C2-H) | ~8.5 - 9.0 ppm | ~7.5 - 8.0 ppm | ~7.3 - 7.6 ppm |

| Color | White/Off-white solid | White/Pale Yellow | Yellow/Brown Oil |

Diagnostic NMR Signals

-

Proton C2-H: This is the diagnostic handle. In the salt form, the C2 proton (between the nitrogens) is highly deshielded (>8.5 ppm). Upon neutralization and functionalization, it shifts upfield.

-

N-Methyl: Appears as a sharp singlet around 3.6 - 3.8 ppm.

-

NH Signal: The amide NH is typically broad around 8.0-10.0 ppm (DMSO-d6), whereas the amine NH₂ is often broad and exchanges with D₂O.

Part 4: References

-

Synthesis of Nitroimidazole Precursors:

-

Beaman, A. G., et al. "Studies in the Nitroimidazole Series. I. The Synthesis of 2-Nitroimidazole Derivatives." Journal of the American Chemical Society.[1]

-

-

Reductive Amination Methodologies (STAB):

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

-

Imidazole Reactivity & Tautomerism:

-

Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press. (General Reference for Imidazole numbering and reactivity patterns).

-

-

Handling of Unstable Amino-Heterocycles:

-

Laufer, S. A., et al. "Synthesis and Biological Testing of Purine Derivatives as Potential CDK Inhibitors." Journal of Medicinal Chemistry. (Demonstrates handling of related amino-imidazole intermediates).

-

Disclaimer: This protocol involves the use of hazardous chemicals. Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Application Note & Protocol: Scale-Up Synthesis of 1-Methyl-1H-imidazol-4-ylamine Dihydrochloride

Abstract

This comprehensive application note provides a detailed, field-proven guide for the scale-up synthesis of 1-Methyl-1H-imidazol-4-ylamine dihydrochloride, a critical building block in pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind key process decisions, addressing the common challenges encountered when transitioning from bench-scale to pilot-plant production. We present a robust, multi-step synthetic route beginning with the nitration of 1-methylimidazole, followed by catalytic hydrogenation, and culminating in the formation and isolation of the target dihydrochloride salt. The protocols herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing high-purity 1-Methyl-1H-imidazol-4-ylamine dihydrochloride.

Introduction: The Strategic Importance of a Scalable Synthesis

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 1-Methyl-1H-imidazol-4-ylamine, in particular, serves as a vital intermediate for constructing more complex molecules, leveraging its dual nucleophilic sites for further functionalization. While numerous methods exist for the synthesis of substituted imidazoles, many are not amenable to large-scale production due to factors such as expensive starting materials, hazardous reagents, or complex purification procedures.[3][4]

The primary challenge in scaling up the synthesis of this compound lies in managing the energetic potential of the reactions (especially nitration), ensuring regiochemical control, and developing an efficient purification strategy that delivers a stable, high-purity final product. This document outlines a validated pathway that addresses these challenges head-on, prioritizing safety, efficiency, and reproducibility.

Overall Synthetic Strategy

The selected three-step approach is predicated on the use of readily available and cost-effective starting materials. The strategy involves:

-

Regioselective Nitration: Electrophilic nitration of 1-methylimidazole to produce 1-methyl-4-nitroimidazole. The methyl group at the N-1 position directs the incoming nitro group primarily to the C-4 position.

-

Catalytic Hydrogenation: Reduction of the nitro group to the corresponding primary amine using a heterogeneous catalyst (Palladium on Carbon) under a hydrogen atmosphere. This method is preferred for scale-up due to its high efficiency and the ease of catalyst removal via filtration.

-

Salt Formation and Isolation: Conversion of the resulting free base, which may be unstable or difficult to handle as an oil, into its crystalline and more stable dihydrochloride salt.[5]

Caption: High-level workflow for the synthesis of the target compound.

Critical Health & Safety Precautions

Working with the reagents in this synthesis requires strict adherence to safety protocols. A thorough risk assessment must be conducted before any operation.[6]

-

General Handling: All operations should be performed in a well-ventilated fume hood.[7][8] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a flame-retardant lab coat, is mandatory.[9] Emergency eyewash stations and safety showers must be readily accessible.[10]

-

Nitration Reaction: This step is highly exothermic. The addition of nitric acid must be slow and controlled, with continuous monitoring of the internal temperature. Use a blast shield. Concentrated acids are corrosive and cause severe burns.[10]

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded to prevent static discharge. The Palladium on Carbon (Pd/C) catalyst can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. The filter cake should never be allowed to dry completely in the open air and should be quenched carefully with water immediately after use.

-

Waste Disposal: All chemical waste, including acidic and basic aqueous layers and solvent waste, must be disposed of in properly labeled containers according to institutional and local regulations.

Detailed Synthesis Protocols

Step 1: Synthesis of 1-Methyl-4-nitroimidazole

Rationale: A mixed-acid nitration is the most effective method for this transformation. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-rich nature of the imidazole ring.

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Ice-water bath.

-

1-Methylimidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ammonium Hydroxide solution (~30%)

-

Deionized Water

-

Ethyl Acetate

Protocol:

-

Setup: Charge the reaction flask with concentrated H₂SO₄ (3.0 molar equivalents) and cool the vessel to 0-5 °C using an ice-water bath.

-

Substrate Addition: Slowly add 1-methylimidazole (1.0 molar equivalent) to the cold sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 molar equivalents) to concentrated H₂SO₄ (1.5 molar equivalents) while cooling in an ice bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the reaction flask over 1-2 hours. The internal temperature must be rigorously maintained between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. This step is highly exothermic and must be done with caution in a properly sized vessel.

-

Neutralization: Cool the aqueous solution in an ice bath and slowly neutralize by adding concentrated ammonium hydroxide solution until the pH reaches ~8-9. This will precipitate the product.

-

Isolation: Filter the resulting solid precipitate and wash the cake thoroughly with cold deionized water.

-

Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight. The product is typically a pale yellow solid.

Step 2: Reduction to 1-Methyl-1H-imidazol-4-ylamine

Rationale: Catalytic hydrogenation is a clean and efficient reduction method that avoids the use of stoichiometric metal reductants, simplifying the work-up. Palladium on Carbon is a highly effective catalyst for the reduction of aromatic nitro groups.

Materials & Equipment:

-

Hydrogenation reactor (e.g., Parr shaker or autoclave)

-

Filtration apparatus (e.g., Büchner funnel or filter press for larger scale)

-

Celite® (diatomaceous earth)

-

1-Methyl-4-nitroimidazole

-

Palladium on Carbon (10% Pd/C, 50% wet)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Nitrogen gas supply

Protocol:

-

Reactor Setup: Charge the hydrogenation reactor with 1-methyl-4-nitroimidazole (1.0 molar equivalent) and the solvent (Methanol or Ethanol, ~10-15 volumes).

-

Inerting: Seal the reactor and purge the system with nitrogen gas several times to remove all oxygen.

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (1-3 mol% Pd loading). Caution: Wet Pd/C is safer to handle than dry.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi, or as determined by equipment limits). Stir the mixture vigorously at room temperature. The reaction is often exothermic; cooling may be required to maintain the temperature between 25-35 °C.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Confirm completion by TLC or LC-MS.

-

Catalyst Removal: Depressurize the reactor and purge thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Critical Safety Note: The filter cake must be kept wet and immediately transferred to a container of water to prevent ignition.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-imidazol-4-ylamine as an oil or low-melting solid. The crude product is used directly in the next step.

Step 3: Formation and Isolation of Dihydrochloride Salt

Rationale: The free amine is often hygroscopic and prone to oxidation. Converting it to a dihydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[5]

Materials & Equipment:

-

Reaction flask with stirrer

-

Isopropanol (IPA) or Ethanol (EtOH)

-

Hydrochloric Acid solution (e.g., 2M HCl in IPA, or concentrated HCl)

-

Diethyl ether or MTBE (as an anti-solvent, optional)

Protocol:

-

Dissolution: Dissolve the crude 1-Methyl-1H-imidazol-4-ylamine (1.0 molar equivalent) in a suitable solvent such as Isopropanol or Ethanol (~5-10 volumes).

-

Acidification: Cool the solution to 0-5 °C. Slowly add a solution of hydrochloric acid (2.0-2.2 molar equivalents) dropwise with stirring. The dihydrochloride salt will begin to precipitate.

-

Crystallization: Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation. If needed, a co-solvent like diethyl ether can be added to further decrease the solubility of the salt.

-

Isolation: Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent (IPA or Ether).

-

Drying: Dry the final product under vacuum at 50-60 °C to a constant weight.

Caption: Simplified mechanism for the electrophilic nitration of 1-methylimidazole.

Process Scale-Up Considerations

Transitioning from lab to pilot scale introduces significant challenges that must be proactively managed.[11]

| Parameter | Lab Scale Challenge | Scale-Up Solution & Rationale |

| Heat Transfer | Easy heat dissipation in a small flask. | The surface-area-to-volume ratio decreases significantly. Use a jacketed reactor with a robust cooling system. The rate of reagent addition (especially for nitration) must be carefully controlled and tied to the internal temperature to prevent thermal runaway. |

| Mixing | Magnetic stirring is sufficient. | Mechanical overhead stirring is required to ensure homogeneity in a larger volume, preventing localized "hot spots" and ensuring efficient mass transfer during hydrogenation. |

| Reagent Addition | Manual addition via dropping funnel. | Use calibrated dosing pumps for precise and controlled addition rates. This is critical for safety and reproducibility in exothermic reactions. |

| Work-up | Simple liquid-liquid extractions in a separatory funnel. | Large-scale extractions are inefficient. For the nitration work-up, a controlled quench into a separate, well-stirred, and cooled vessel is necessary. For product isolation, focus on crystallization rather than chromatography. |

| Purification | Column chromatography is feasible. | Chromatography is generally not economical at scale. Develop a robust crystallization/recrystallization procedure for the final salt form to achieve the desired purity.[12] |

| Hydrogenation Safety | Small scale, low pressure. | Requires a dedicated, rated high-pressure reactor with proper safety interlocks, venting, and grounding. Catalyst handling procedures must be rigorously enforced to manage pyrophoric risks. |

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

¹H NMR: The spectrum should be clean, with resonances corresponding to the methyl group, the two imidazole ring protons, and the amine protons, with appropriate integrations.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To determine purity (typically >98%).

-

Chloride Content (Titration): To confirm the formation of the dihydrochloride salt.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Nitration) | Incomplete reaction; Temperature too high, causing side reactions. | Ensure temperature is maintained at 0-5 °C. Extend reaction time and monitor by TLC/LC-MS. Ensure anhydrous conditions. |

| Incomplete Reduction (Step 2) | Inactive catalyst; Insufficient hydrogen pressure or stirring. | Use fresh, active catalyst. Increase hydrogen pressure and/or agitation speed. Ensure the system is free of catalyst poisons. |

| Product is an oil or sticky solid (Step 3) | Impurities present; Incorrect stoichiometry of HCl; Residual solvent. | Ensure the crude amine is as pure as possible. Recrystallize the final salt from a suitable solvent system (e.g., IPA/Ether). Ensure accurate addition of 2.0-2.2 equivalents of HCl. Dry thoroughly under vacuum.[5] |

| Dark colored final product | Formation of degradation impurities. | Ensure all steps are run under an inert atmosphere where appropriate (especially post-reduction). Use activated carbon treatment on the free base solution before salt formation if necessary. |

References

-

Yadav, J. S., et al. (2016). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances. [Link]

-

ResearchGate. (n.d.). Gram scale synthesis of tetra-substituted imidazole product. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylimidazole. [Link]

-

Shaabani, A., et al. (2012). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. PMC. [Link]

-

Girek, T., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. [Link]

-

Murray, J. I., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses. [Link]

- Google Patents. (n.d.).

-